Methyl 5-[4-(Benzyloxy)phenyl]nicotinate
Description
Methyl 5-[4-(Benzyloxy)phenyl]nicotinate (CAS 893740-27-7, MFCD06802748) is a nicotinic acid derivative featuring a benzyloxy-substituted phenyl group at the 5-position of the pyridine ring and a methyl ester moiety at the 3-position. This compound, with a purity of 95% (as per Combi-Blocks catalog data), serves as a versatile intermediate in medicinal chemistry and materials science .
Properties
Molecular Formula |
C20H17NO3 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
methyl 5-(4-phenylmethoxyphenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C20H17NO3/c1-23-20(22)18-11-17(12-21-13-18)16-7-9-19(10-8-16)24-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3 |
InChI Key |
BBWKUKXGNIVCGS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[4-(Benzyloxy)phenyl]nicotinate typically involves the esterification of nicotinic acid derivatives. One common method includes the reaction of 5-bromo-2-methyl nicotinic acid with 4-benzyloxyphenylboronic acid under Suzuki coupling conditions . The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[4-(Benzyloxy)phenyl]nicotinate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Methyl 5-[4-(Benzyloxy)phenyl]nicotinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and as a precursor for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of Methyl 5-[4-(Benzyloxy)phenyl]nicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activity and receptor binding. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, its antioxidant properties may protect cells from oxidative stress by scavenging free radicals.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs and their differentiating features are summarized below:
Key Observations :
- Substituent Position : The placement of the benzyloxy group (para vs. meta on the phenyl ring) significantly alters electronic properties. For example, YC-2214 (3-benzyloxy) may exhibit distinct π-π stacking interactions compared to the target compound’s 4-substituted analog .
- The diisopropyl groups increase steric bulk, likely reducing solubility in polar solvents .
- Scaffold Differences : Compounds like YC-2376 replace the pyridine core with a biphenyl system, shifting applications toward materials science (e.g., liquid crystals) rather than drug intermediates .
Physicochemical Properties
While explicit data (e.g., logP, melting points) are unavailable in the provided evidence, inferences can be made:
- Lipophilicity : The diisopropyl groups in ’s compound would elevate logP compared to the target compound, impacting membrane permeability in biological systems .
- Reactivity : The formyl group in ’s analog offers a reactive site for nucleophilic additions (e.g., hydrazine coupling), absent in the target compound .
- Purity : All Combi-Blocks analogs (YC series) share a 95% purity grade, suggesting standardized synthetic protocols .
Biological Activity
Methyl 5-[4-(benzyloxy)phenyl]nicotinate is a synthetic derivative of nicotinic acid, characterized by a benzyloxy substituent at the para position of the phenyl ring. This unique structural feature contributes to its distinct chemical properties and potential biological activities. Research indicates that this compound may exhibit significant pharmacological effects, particularly as a peripheral vasodilator , which enhances local blood flow through mechanisms involving vasodilation.
- Molecular Formula : CHNO
- Molecular Weight : 306.34 g/mol
- IUPAC Name : this compound
The synthesis of this compound typically involves the esterification of 5-[4-(benzyloxy)phenyl]nicotinic acid with methanol, often using sulfuric acid as a catalyst under reflux conditions.
Peripheral Vasodilation
This compound has been identified as a potential peripheral vasodilator. Similar compounds have demonstrated the ability to enhance blood flow by relaxing vascular smooth muscle, which could be beneficial in treating conditions associated with poor circulation.
The biological activity of this compound may involve several biochemical pathways:
- Lipid Metabolism : It may influence lipid profiles, contributing to cardiovascular health.
- Cellular Signaling : The compound might interact with various signaling pathways that regulate vascular function and inflammation.
Case Studies and Experimental Data
Recent studies have explored the pharmacological potential of related compounds, revealing insights into their mechanisms and efficacy:
- Vasodilatory Effects : In vitro studies have shown that compounds with similar structures can induce relaxation in isolated vascular tissues, suggesting that this compound may share this property.
- Comparative Analysis : A comparative analysis of various benzyloxy-substituted phenyl derivatives indicated that those with specific substitutions exhibited enhanced inhibitory activities on key enzymes involved in vascular regulation, such as phosphodiesterase and cyclooxygenase .
- Inhibition Potency : The potency of related compounds in inhibiting monoamine oxidase (MAO) has been documented, with some derivatives showing IC50 values in the low micromolar range, indicating potential neuroprotective effects relevant to conditions like Parkinson’s disease .
Table 1: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
